molecular formula C25H26N4O7 B2663501 3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891127-41-6

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2663501
CAS RN: 891127-41-6
M. Wt: 494.504
InChI Key: SZRDCACEBFTAMN-UHFFFAOYSA-N
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Description

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C25H26N4O7 and its molecular weight is 494.504. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one present in the chemical structure of interest, have been extensively explored for their biological activities. The synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems has been achieved through a one-pot condensation method, indicating a versatile approach to creating biologically active compounds with potential application in drug discovery (Kharchenko, Detistov, & Orlov, 2008). Additionally, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides have demonstrated moderate to excellent anticancer activity, showcasing the therapeutic potential of 1,3,4-oxadiazole derivatives (Ravinaik et al., 2021).

Materials Science and Electronics

In the realm of materials science, particularly in organic electronics, derivatives of 1,3,4-oxadiazoles have been identified as promising candidates. For instance, the synthesis and structure of new bis(1,3,4-oxadiazole) systems for light-emitting diodes (LEDs) applications highlight the role of such heterocyclic compounds in improving device performance (Wang et al., 2001). This points to the broad utility of 1,3,4-oxadiazole derivatives in developing advanced materials for electronic devices.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O7/c1-4-33-18-13-16(14-19(34-5-2)22(18)35-6-3)24-27-28-25(36-24)26-23(32)15-8-7-9-17(12-15)29-20(30)10-11-21(29)31/h7-9,12-14H,4-6,10-11H2,1-3H3,(H,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRDCACEBFTAMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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